

(6-Aminohexyl)carbamic acid derivatives and their potential applications

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Compound of Interest

Compound Name: (6-Aminohexyl)carbamic acid

Cat. No.: B089506

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An In-depth Technical Guide on **(6-Aminohexyl)carbamic Acid** Derivatives and Their Potential Applications

Executive Summary

(6-Aminohexyl)carbamic acid and its derivatives represent a versatile class of compounds with significant potential across various scientific and industrial domains. Characterized by a core structure containing both a primary amine and a carbamic acid functional group, these molecules serve as valuable building blocks in organic synthesis, polymer chemistry, and drug discovery. Their dual functionality allows for a wide range of chemical modifications, leading to derivatives with tailored properties for specific applications. This guide provides a comprehensive overview of the synthesis, potential applications, and key experimental methodologies related to **(6-Aminohexyl)carbamic acid** derivatives, aimed at researchers, scientists, and professionals in drug development.

Introduction to (6-Aminohexyl)carbamic Acid

(6-Aminohexyl)carbamic acid, also known as hexamethylenediamine carbamate, is an organic compound featuring a six-carbon aliphatic chain with an amino group at one end and a carbamic acid group at the other. The presence of these two reactive functional groups makes it a highly versatile chemical intermediate. Carbamates, in general, are integral components of many approved drugs and prodrugs, highlighting their importance in medicinal chemistry. They can play a role in drug-target interactions or be used to improve the pharmacokinetic properties of parent molecules.

Table 1: Physicochemical Properties of **(6-Aminohexyl)carbamic acid**

Property	Value	Reference
CAS Number	143-06-6	
Molecular Formula	C ₇ H ₁₆ N ₂ O ₂	
Molecular Weight	160.21 g/mol	
Appearance	White solid	
Melting Point	154-158 °C	
Boiling Point	~159.19 °C	
Water Solubility	128.65 g/L at 25 °C	

Synthesis of (6-Aminohexyl)carbamic Acid and Its Derivatives

The synthesis of the parent compound and its subsequent derivatives can be achieved through several established chemical routes.

Synthesis of (6-Aminohexyl)carbamic Acid

The primary methods for synthesizing the core molecule include:

- **Direct Reaction with Carbon Dioxide:** Hexamethylenediamine can be reacted directly with carbon dioxide under controlled temperature and pressure to yield **(6-Aminohexyl)carbamic acid**. This is a common method for producing alkylammonium carbamates.
- **Carbamoylation:** This route involves treating hexamethylenediamine with a suitable carbamoylating agent.
- **Hydrolysis of Carbamate Esters:** The parent acid can be obtained by hydrolyzing its corresponding ester derivatives under acidic or basic conditions.

General Synthesis of Carbamic Acid Derivatives

The versatile nature of the carbamate scaffold allows for numerous synthetic strategies to create a wide array of derivatives.

- **From Isocyanates and Alcohols:** This is a fundamental and high-yielding method where an isocyanate reacts with an alcohol via nucleophilic attack to form the carbamate linkage.
- **Using Phosgene Derivatives:** Amines can react with phosgene or safer alternatives like triphosgene to form a carbamoyl chloride intermediate, which is then reacted with an alcohol.
- **Curtius Rearrangement:** This method involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which is then trapped by an alcohol to form the carbamate.
- **Three-Component Coupling:** A versatile method involves the coupling of an amine, carbon dioxide, and an alkyl halide to form the desired carbamate.

Experimental Protocols

- **Materials:**
 - Isocyanate (1.0 eq)
 - Alcohol (1.0-1.2 eq)
 - Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
 - Optional: Catalyst (e.g., Dibutyltin dilaurate, DABCO)
- **Procedure:**
 - In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the alcohol in the anhydrous solvent.
 - If using a catalyst, add it to the alcohol solution and stir until dissolved.
 - Slowly add the isocyanate dropwise to the reaction mixture at room temperature. Use an ice bath to control any exothermic reaction.

- Stir the mixture at room temperature for 1-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain the final carbamate derivative.
- Materials:
 - Amine (1.0 eq)
 - Cesium Carbonate (Cs_2CO_3) (2.0 eq)
 - Tetrabutylammonium Iodide (TBAI) (catalytic amount)
 - Alkyl Halide (1.3 eq)
 - Dry Dimethylformamide (DMF)
 - Carbon Dioxide (CO_2) gas
- Procedure:
 - To a solution of the amine in dry DMF, add cesium carbonate and a catalytic amount of TBAI.
 - Bubble CO_2 gas through the reaction mixture for approximately 60 minutes at room temperature.
 - Add the alkyl halide to the mixture and stir overnight at room temperature.
 - Monitor the reaction by TLC.
 - Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product using column chromatography.

Potential Applications of (6-Aminohexyl)carbamic Acid Derivatives

The unique bifunctional nature of these compounds opens up a wide range of applications.

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Figure 1. Logical relationship diagram of the diverse applications stemming from the core **(6-Aminohexyl)carbamic acid** scaffold.

Pharmaceuticals and Drug Development

The carbamate scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in drugs and clinical candidates. Derivatives of **(6-Aminohexyl)carbamic acid** are explored for various therapeutic targets.

- Enzyme Inhibition: Carbamate derivatives are well-known inhibitors of several enzyme classes. By modifying the substituents on the core structure, selectivity and potency against specific enzymes can be achieved.
 - Cholinesterase Inhibitors: For diseases like Alzheimer's, carbamates that selectively inhibit butyrylcholinesterase (BuChE) or acetylcholinesterase (AChE) are of great interest.
 - Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Targeting FAAH can modulate the endocannabinoid system, with potential applications for pain and neurodegenerative disorders.
 - Carbonic Anhydrase (CA) Inhibitors: Specific CA isoforms are targets for anticancer therapies.

Table 2: Representative Carbamate Derivatives as Enzyme Inhibitors (Illustrative Examples)

Compound Class	Target Enzyme	IC ₅₀ / K _i	Therapeutic Area	Reference
Phenylcarbamates	Butyrylcholinesterase (BuChE)	IC ₅₀ = 2.00 µM	Alzheimer's Disease	
N-cyclic carbamates	Monoacylglycerol Lipase (MAGL)	Varies	Neurotherapeutics	
Isatin-thiazolidinone hybrids	Carbonic Anhydrase IX (hCA IX)	Nanomolar range	Oncology	

- Prodrugs: The carbamate linkage can be used to mask polar functional groups (like amines or alcohols) in a parent drug. This can improve oral bioavailability by delaying first-pass metabolism, with the carbamate being cleaved in vivo to release the active drug.

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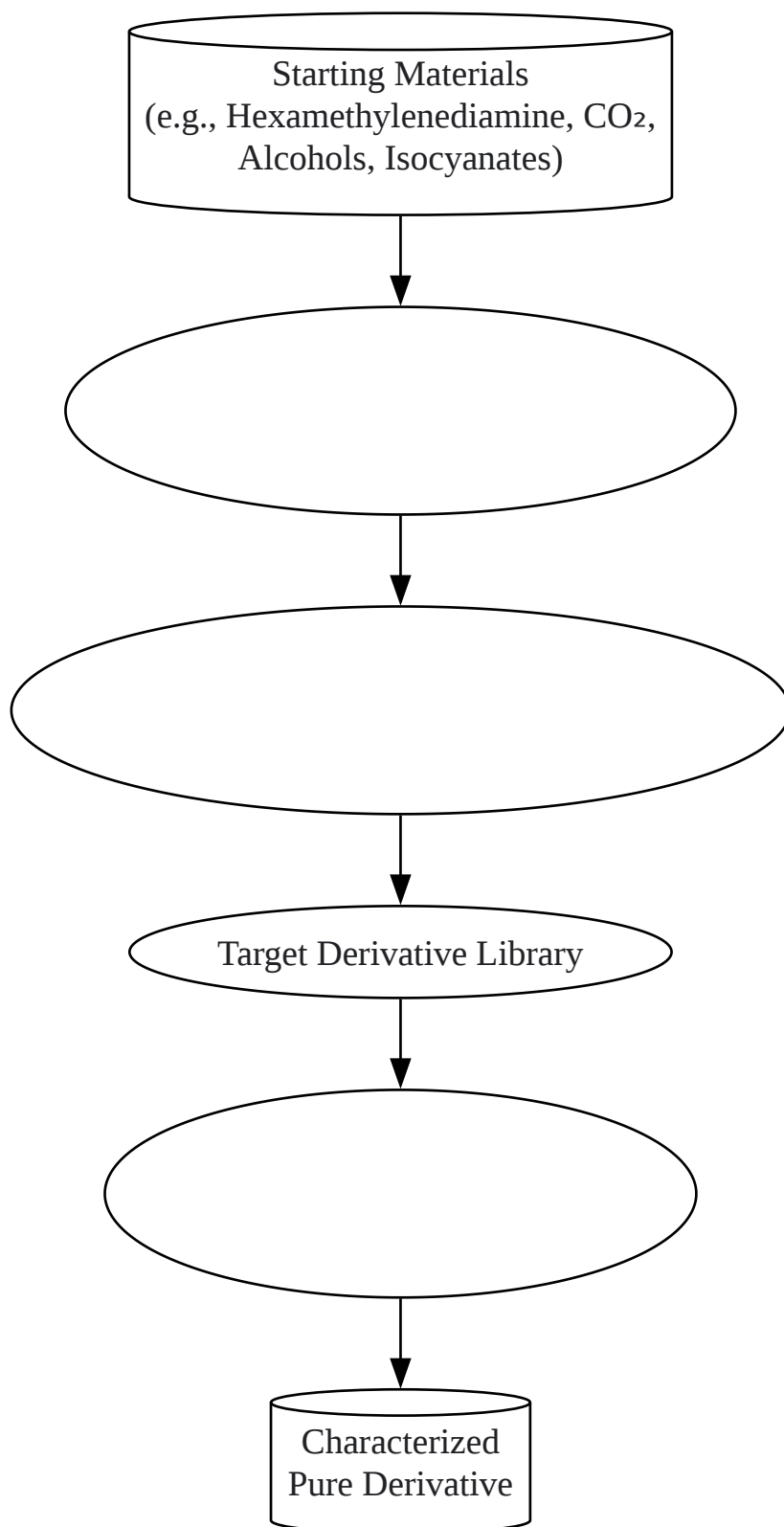
Polymer Chemistry and Material Science

The bifunctional nature of **(6-Aminohexyl)carbamic acid** makes it a valuable monomer or modifier in polymer synthesis.

- Polyurethanes: The compound can serve as a building block for creating polyurethanes and other advanced polymers.
- Vulcanizing Agent: It is used as a vulcanizing agent for materials like fluorine rubber and ethylene acrylate rubber.
- Functional Polymers: Incorporation into polymer backbones can impart specific properties such as improved thermal stability, flexibility, or enhanced adhesion.
- Metal-Organic Frameworks (MOFs): The amino group can be used in the design and synthesis of MOFs, which are porous materials with applications in gas storage, catalysis, and drug delivery.

Agrochemicals and Organic Synthesis

- **Agrochemicals:** The structural features of these derivatives can be leveraged to synthesize compounds with potential biological activity for use as crop protection agents.
- **Organic Synthesis:** The presence of both an amino and a carboxylic acid group allows for a wide range of reactions, such as amide bond formation and esterification, making it a versatile building block for constructing more complex organic molecules.



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Conclusion and Future Outlook

(6-Aminohexyl)carbamic acid and its derivatives are compounds of significant interest due to their synthetic versatility and wide range of potential applications. The ability to easily modify the core structure allows for the fine-tuning of chemical and biological properties. In drug discovery, these derivatives will likely continue to be explored as potent and selective enzyme inhibitors and as effective prodrug moieties. In material science, their role in creating novel polymers and functional materials is an expanding field of research. Future work will likely focus on developing more efficient and greener synthetic routes, expanding the library of derivatives, and conducting detailed biological and material characterization to fully unlock the potential of this valuable chemical scaffold.

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